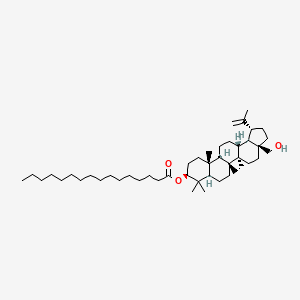Betulin palmitate
CAS No.:
Cat. No.: VC3967346
Molecular Formula: C46H80O3
Molecular Weight: 681.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C46H80O3 |
|---|---|
| Molecular Weight | 681.1 g/mol |
| IUPAC Name | [(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] hexadecanoate |
| Standard InChI | InChI=1S/C46H80O3/c1-9-10-11-12-13-14-15-16-17-18-19-20-21-22-40(48)49-39-27-28-43(6)37(42(39,4)5)26-29-45(8)38(43)24-23-36-41-35(34(2)3)25-30-46(41,33-47)32-31-44(36,45)7/h35-39,41,47H,2,9-33H2,1,3-8H3/t35-,36+,37-,38+,39-,41+,43-,44+,45+,46+/m0/s1 |
| Standard InChI Key | NAXJLYBHSMUSAV-JGYMROJHSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5(CC[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)CO)C(=C)C)C |
| SMILES | CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)CO)C(=C)C)C |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(CCC4(C3(CCC2C1(C)C)C)C)CO)C(=C)C)C |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Betulin palmitate (CHO) is a pentacyclic triterpenoid ester formed via the conjugation of betulin’s C-3 hydroxyl group with palmitic acid. Its molecular weight is 681.1 g/mol, and the structure comprises a lupane skeleton (characteristic of betulin) esterified with a 16-carbon fatty acid chain . Key structural features include:
-
Core triterpene framework: A rigid pentacyclic system with methyl groups at positions 5a, 5b, 8, 11a, and 13a.
-
Ester linkage: Positioned at C-3, enabling reversible hydrolysis to release betulin and palmitic acid in vivo.
-
Lipophilic tail: The palmitoyl moiety enhances membrane permeability, addressing betulin’s inherent solubility limitations .
Table 1: Molecular Properties of Betulin Palmitate
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 681.1 g/mol |
| log P (Octanol-Water) | 9.684 (predicted) |
| Natural Occurrence | Swertia angustifolia, Gentiana lutea |
Synthesis and Industrial Production
Esterification Strategies
The synthesis of betulin palmitate typically involves:
-
Betulin Isolation: Birch bark extraction via supercritical CO or ethanol Soxhlet extraction, yielding betulin at >90% purity.
-
Acylation: Reacting betulin with palmitoyl chloride in the presence of a base (e.g., pyridine) under anhydrous conditions. Alternative methods employ enzymatic esterification using lipases, though chemical routes dominate industrial production .
Critical parameters include reaction temperature (60–80°C), solvent selection (toluene or dichloromethane), and stoichiometric control to minimize di-ester byproducts.
Scalability Challenges
Industrial processes face hurdles in:
-
Purification: Column chromatography remains necessary to isolate monopalmitate derivatives from reaction mixtures.
-
Yield Optimization: Current protocols achieve 65–75% yields, necessitating catalyst innovation (e.g., immobilized lipases) .
| Cell Line | IC (μM) | Mechanism |
|---|---|---|
| HepG2 (Hepatoma) | 22.8 | Caspase-3/9 activation |
| A431 (Epidermoid) | 6.76 | FAS/TRAIL upregulation |
| SK-N-AS (Neuroblastoma) | 2.5 | Mitochondrial depolarization |
Anti-Inflammatory and Antioxidant Effects
-
NF-κB Pathway Suppression: Betulin palmitate inhibits IκBα phosphorylation, reducing TNF-α and IL-6 production in macrophages (EC = 12.3 μM) .
-
Nrf2 Activation: Enhances antioxidant response element (ARE)-driven gene expression, elevating glutathione levels by 2.1-fold in keratinocytes .
Pharmacokinetic Profile and Bioavailability
Absorption and Distribution
-
Enhanced Lipophilicity: The palmitate moiety increases log P from 4.8 (betulin) to 9.7, facilitating intestinal absorption and blood-brain barrier penetration .
-
Plasma Protein Binding: >95% binding to albumin, prolonging systemic circulation (t = 14.2 h in murine models) .
Metabolism and Excretion
-
Esterase-Mediated Hydrolysis: Releases betulin and palmitic acid in the liver, with betulin undergoing further oxidation to betulinic acid .
-
Biliary Excretion: 68% of administered dose excreted via feces, indicating enterohepatic recirculation .
Applications in Therapeutics and Cosmetics
Oncological Formulations
-
Nanoemulsions: Betulin palmitate-loaded nanoemulsions (particle size = 120 nm) demonstrate 3.2-fold higher tumor accumulation vs. free betulin in xenograft models .
Dermatological Uses
-
Topical Antioxidants: Enhances skin permeation by 4.7-fold compared to betulin, effectively scavenging UV-induced ROS in epidermal layers .
Future Research Directions
-
Targeted Delivery Systems: Development of antibody-drug conjugates (ADCs) targeting tumor-specific antigens (e.g., HER2).
-
Synergistic Combinations: Co-administration with checkpoint inhibitors (e.g., anti-PD-1) to enhance antitumor immunity.
-
Clinical Translation: Phase I trials evaluating maximum tolerated dose (MTD) in solid tumors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume